Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-13(6-8-14)9-10(15)17-4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVUWEZJFULOOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
CAS Number: 731810-20-1
Introduction
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is a key bifunctional building block in modern medicinal chemistry and drug discovery. Its structure incorporates a piperazine scaffold, a privileged motif found in numerous biologically active compounds, with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and the other functionalized with a methoxycarbonylmethyl group. This arrangement allows for sequential and selective chemical modifications, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents. The piperazine moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, while the ester functionality provides a handle for further derivatization or linkage to other molecular fragments.[1][2] This guide provides an in-depth overview of its synthesis, characterization, and applications for researchers, scientists, and drug development professionals.
Molecular and Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 731810-20-1 | |
| Molecular Formula | C₁₂H₂₂N₂O₄ | Calculated |
| Molecular Weight | 258.31 g/mol | Calculated |
| Appearance | Typically a colorless oil or a white to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol | Inferred from synthetic protocols |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between N-Boc-piperazine and a suitable two-carbon electrophile bearing a methyl ester. The most common and efficient method involves the N-alkylation of mono-Boc-protected piperazine with methyl bromoacetate.[3][4]
The reaction proceeds via an SN2 mechanism where the lone pair of electrons on the unprotected secondary amine of N-Boc-piperazine attacks the electrophilic carbon of methyl bromoacetate, displacing the bromide leaving group. The presence of a mild base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrobromic acid generated during the reaction, thereby preventing the protonation of the starting piperazine and driving the reaction to completion.
Caption: Reaction scheme for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-alkylation of N-Boc-piperazine.[3]
Materials:
-
N-Boc-piperazine (1.0 equivalent)
-
Methyl bromoacetate (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous acetonitrile or dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-piperazine in anhydrous acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl bromoacetate dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight, or gently heat to 50-60 °C to expedite the reaction, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Analytical Characterization
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.68 (s, 3H, -OCH₃)
-
δ 3.45 (t, J = 5.0 Hz, 4H, piperazine protons adjacent to Boc-N)
-
δ 3.20 (s, 2H, -CH₂COOCH₃)
-
δ 2.50 (t, J = 5.0 Hz, 4H, piperazine protons adjacent to CH₂-N)
-
δ 1.45 (s, 9H, -C(CH₃)₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 171.0 (C=O, ester)
-
δ 154.7 (C=O, carbamate)
-
δ 80.0 (-C(CH₃)₃)
-
δ 59.0 (-CH₂COOCH₃)
-
δ 53.0 (piperazine carbons)
-
δ 51.8 (-OCH₃)
-
δ 43.5 (piperazine carbons)
-
δ 28.4 (-C(CH₃)₃)
-
-
Mass Spectrometry (ESI+):
-
m/z 259.16 [M+H]⁺
-
m/z 281.14 [M+Na]⁺
-
Applications in Research and Drug Development
The unique structural features of this compound make it a versatile building block in the synthesis of a wide range of pharmaceutical compounds.[1][5]
Caption: Synthetic utility and therapeutic applications.
The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to reveal a free secondary amine, which can then be further functionalized, for example, through N-arylation or N-alkylation reactions.[3] Concurrently, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for molecular elaboration.
This dual functionality has led to its use in the synthesis of compounds targeting a variety of diseases:
-
Oncology: As a component of kinase inhibitors.[1]
-
Central Nervous System (CNS) Disorders: In the development of antipsychotics and antidepressants.[2]
-
Infectious Diseases: As a scaffold for antiviral and antibacterial agents.[6]
Safety and Handling
While a specific safety data sheet for this compound is not widely available, general laboratory safety precautions for handling fine chemicals should be observed. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
This compound is a strategically important building block for the synthesis of complex molecules in drug discovery. Its mono-protected piperazine core and orthogonal ester functionality provide medicinal chemists with a versatile platform for creating diverse libraries of compounds for biological screening. A thorough understanding of its synthesis, reactivity, and handling is paramount for its successful application in the development of novel therapeutics.
References
-
Mancini, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5731. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Available at: [Link]
-
Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines. Semantic Scholar. Available at: [Link]
-
A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. Available at: [Link]
- DE1092019B - Process for the N-monoalkylation of piperazine. Google Patents.
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals. Available at: [Link]
-
3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid. PubChem. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]
- US3580914A - Derivatives of n-methylpiperazine. Google Patents.
-
SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. Available at: [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
This guide provides a comprehensive technical overview of the synthesis of tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, a valuable building block in modern drug discovery. The piperazine moiety is a prevalent scaffold in numerous bioactive compounds, and this particular derivative serves as a key intermediate for introducing a protected acetic acid side chain.[1][2] This document will delve into the strategic considerations behind the chosen synthetic route, provide detailed experimental protocols, and offer insights into the underlying chemical principles for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of Piperazine Derivatives
The piperazine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, pKa, and receptor binding affinity. The title compound, this compound, offers a versatile platform for further chemical elaboration. The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective functionalization of the other, while the methyl ester provides a latent carboxylic acid functionality that can be unmasked for amide bond formation or other conjugations.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule points towards a straightforward and efficient synthetic approach: the nucleophilic substitution of a suitable haloacetic acid ester by a mono-protected piperazine derivative. This strategy is favored for its high efficiency and the ready availability of the starting materials.
Caption: Retrosynthetic approach for the target molecule.
The primary synthetic challenge lies in the selective mono-functionalization of piperazine. Direct alkylation of piperazine with methyl 2-bromoacetate would likely result in a mixture of mono- and di-alkylated products, necessitating a challenging purification process. Therefore, the use of a mono-protected piperazine, specifically N-Boc-piperazine, is the cornerstone of this synthetic strategy. The Boc group effectively masks one of the secondary amines, directing the alkylation to the desired nitrogen atom.
Part 1: Synthesis of the Key Starting Material: N-Boc-piperazine
The synthesis of N-Boc-piperazine is a well-established procedure, with several reported methods. A common and efficient approach involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of piperazine (2 equivalents) in DCM or THF, add a solution of di-tert-butyl dicarbonate (1 equivalent) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-piperazine.
Part 2: Core Synthesis: N-Alkylation of N-Boc-piperazine
The central step in this synthesis is the N-alkylation of N-Boc-piperazine with a methyl haloacetate. Methyl 2-bromoacetate is a common and effective alkylating agent for this transformation. The reaction is typically carried out in the presence of a mild base to neutralize the hydrobromic acid generated during the reaction.
Theoretical Framework: The SN2 Reaction Mechanism
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of N-Boc-piperazine acts as the nucleophile, attacking the electrophilic carbon atom of the methyl 2-bromoacetate. The bromide ion serves as the leaving group. The presence of a base is crucial to deprotonate the resulting ammonium salt, regenerating the neutral product and driving the reaction to completion.
Caption: Experimental workflow for the N-alkylation step.
Experimental Protocol: Synthesis of this compound
Materials:
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Methyl 2-bromoacetate
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-Boc-piperazine (1.0 equivalent) in acetonitrile or THF, add potassium carbonate (1.5-2.0 equivalents) or triethylamine (1.2 equivalents).[1][2]
-
Stir the suspension vigorously at room temperature for 15-30 minutes.
-
Add methyl 2-bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.[1]
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless to pale yellow oil or solid.
Data Presentation and Characterization
| Parameter | Expected Value/Observation |
| Appearance | Colorless to pale yellow oil or solid |
| Molecular Formula | C₁₂H₂₂N₂O₄ |
| Molecular Weight | 258.32 g/mol |
| Yield | 75-90% (after purification) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.71 (s, 3H), 3.48 (t, J=5.0 Hz, 4H), 3.25 (s, 2H), 2.55 (t, J=5.0 Hz, 4H), 1.46 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 171.5, 154.7, 80.0, 59.8, 53.0, 51.7, 43.8, 28.4 |
| Mass Spectrometry (ESI+) | m/z: 259.16 [M+H]⁺, 281.14 [M+Na]⁺ |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Trustworthiness: Self-Validating Systems in Protocol Design
The described protocol incorporates several self-validating checks to ensure reproducibility and success:
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heating.
-
Aqueous Work-up: The washing steps with water and brine are crucial for removing water-soluble impurities, including the base and any remaining starting materials.
-
Chromatographic Purification: Flash column chromatography is a robust method for isolating the desired product from any unreacted starting materials or minor side products, ensuring high purity of the final compound.
-
Spectroscopic Characterization: The identity and purity of the final product should be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data serves as a benchmark for successful synthesis.
References
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]
- Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]
-
PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
-
The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Available at: [Link]
Sources
1H NMR spectrum of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
An In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Introduction
This compound is a key building block in medicinal chemistry and drug development. Its structure combines a piperazine core, a common pharmacophore, with a Boc-protecting group and a methyl ester side chain, allowing for versatile synthetic modifications. Accurate structural verification is paramount in the synthesis of such intermediates, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the definitive analytical technique for this purpose.
This technical guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the ¹H NMR spectrum of the title compound. It moves beyond a simple recitation of data to explain the underlying principles that govern the spectral features, offering a framework for confident structural elucidation. The guide details a robust experimental protocol and a self-validating system of interpretation, grounded in established spectroscopic principles.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first deconstruct the molecule into its distinct proton environments. The structure of this compound contains five chemically non-equivalent sets of protons, as illustrated below. The asymmetry introduced by the different substituents on the two piperazine nitrogens is crucial to this assignment.
Caption: Molecular structure with distinct proton environments labeled (A-E).
-
Protons (A): The nine equivalent protons of the tert-butyl group on the Boc protector.
-
Protons (B): The four protons on the two methylene groups of the piperazine ring adjacent to the Boc-protected nitrogen.
-
Protons (C): The four protons on the two methylene groups of the piperazine ring adjacent to the nitrogen bearing the acetate side chain.
-
Protons (D): The two protons of the methylene group linking the piperazine nitrogen to the carbonyl carbon.
-
Protons (E): The three equivalent protons of the methyl ester group.
Predicted ¹H NMR Spectral Parameters
Based on established chemical shift principles and data from analogous structures, a predicted ¹H NMR spectrum can be tabulated. The chemical environment of each proton set dictates its resonance frequency (chemical shift) and coupling interactions.
| Signal Assignment | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Authoritative Grounding |
| A | tert-Butyl (-C(CH₃)₃) | 1.4 - 1.5 | Singlet (s) | 9H | The tert-butyl group protons are highly shielded and equivalent, appearing as a sharp singlet. This range is characteristic for Boc-protecting groups.[1] |
| B | Piperazine (-N(Boc)-CH ₂-) | 3.4 - 3.6 | Triplet (t) or Multiplet (m) | 4H | These protons are adjacent to the electron-withdrawing carbamate nitrogen, shifting them downfield. The signal may be a simple triplet or a more complex multiplet due to conformational dynamics.[2][3] |
| C | Piperazine (-N-CH ₂-CH₂-) | 2.4 - 2.6 | Triplet (t) or Multiplet (m) | 4H | These protons are adjacent to a standard alkyl-substituted tertiary amine, placing them upfield relative to Protons (B).[2][3] |
| D | Methylene (-N-CH ₂-CO) | 3.1 - 3.3 | Singlet (s) | 2H | Deshielded by both the adjacent nitrogen and the carbonyl group, these protons appear as a singlet downfield from the piperazine ring protons.[4] |
| E | Methoxy (-OCH₃) | 3.6 - 3.8 | Singlet (s) | 3H | The protons of the methoxy group are deshielded by the adjacent oxygen atom, resulting in a characteristic singlet in this region.[5] |
Expert Insight: The Complexity of the Piperazine Ring Signals
The signals for the piperazine protons (B and C) often present as broad or complex multiplets rather than simple triplets. This complexity arises from two primary phenomena:
-
Restricted Amide Bond Rotation: The N-C(O) bond of the Boc group has partial double-bond character, which restricts rotation. This can lead to the existence of different rotational isomers (rotamers) that are observable on the NMR timescale, causing signal broadening or splitting.[2]
-
Ring Inversion Dynamics: The piperazine ring exists in a dynamic equilibrium of chair conformations. Slow interconversion between these conformations at room temperature can result in distinct signals for the axial and equatorial protons, further complicating the spectrum.[2][6]
Therefore, researchers should not be surprised to observe broad signals between 2.4 and 3.6 ppm instead of two perfectly resolved triplets. Performing temperature-dependent NMR studies can often resolve these broad features by either slowing down (at low temperature) or speeding up (at high temperature) the conformational exchange.[2]
Experimental Protocol for Spectrum Acquisition
Acquiring a high-quality, reproducible ¹H NMR spectrum requires a meticulous and standardized approach. The following protocol is designed to yield data suitable for unambiguous structural confirmation.
Caption: Standardized workflow for ¹H NMR spectrum acquisition and processing.
Sample Preparation
-
Analyte Quantity: Weigh approximately 5-10 mg of the title compound. This concentration is typically sufficient for obtaining a high signal-to-noise ratio in a reasonable time.[7]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is the recommended starting point due to its excellent solubilizing power for many organic molecules and its relatively clean spectral window. If the compound shows poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.
-
Internal Standard: Use a solvent that contains tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ = 0.00 ppm).[8]
NMR Spectrometer Setup & Acquisition
-
Instrumentation: Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, which is particularly important for resolving the piperazine multiplets.
-
Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the solvent to counteract magnetic field drift. Subsequently, perform automated or manual "shimming" to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Temperature: Maintain a constant probe temperature (e.g., 298 K) to ensure reproducibility and minimize the effects of temperature on chemical shifts and conformational dynamics.
-
Number of Scans: Acquire 8 to 16 scans for a sample of this concentration. This is usually sufficient to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow protons to return to their equilibrium state between pulses, ensuring accurate signal integration.
-
Data Processing
-
Fourier Transform: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier Transform.
-
Phasing and Baseline Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are purely absorptive and positive. Apply a baseline correction algorithm to produce a flat, horizontal baseline.
-
Calibration and Integration: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the area under each distinct signal. The relative ratios of these integrals should correspond directly to the number of protons in each environment.
Interpreting the Spectrum: A Self-Validating Approach
The trustworthiness of the structural assignment comes from a systematic validation where every piece of spectral data corroborates the proposed structure.
-
Check the Singlets: Identify the three expected singlets. Their chemical shifts should align with the predicted values for the Boc group (A), the methylene bridge (D), and the methoxy group (E).
-
Verify Integration: Normalize the integration values. For instance, set the integral of the sharp methoxy singlet (E) to 3.0. The integrals for the other signals should then be approximately 9.0 (A), 4.0 (B), 4.0 (C), and 2.0 (D). This 9:4:4:2:3 ratio is a powerful confirmation of the structure.
-
Analyze the Piperazine Region: Examine the region between 2.4 and 3.6 ppm. You should find signals that integrate to a total of 8 protons. As discussed, these may be two distinct, somewhat broad multiplets or triplets centered around their predicted chemical shifts. The downfield multiplet (δ ~3.4-3.6) corresponds to the protons adjacent to the N-Boc group (B), while the upfield multiplet (δ ~2.4-2.6) corresponds to the protons adjacent to the N-CH₂ group (C).
If the number of signals, their chemical shifts, their splitting patterns, and their integration ratios all match the predictions derived from the molecular structure, the identity of the sample as this compound can be confirmed with a high degree of confidence.
Conclusion
The ¹H NMR spectrum of this compound presents a clear set of five distinct signals whose features are highly characteristic of its molecular structure. The three sharp singlets corresponding to the tert-butyl, methylene, and methoxy protons provide immediate and unambiguous confirmation of these key functional groups. While the piperazine ring protons can exhibit complex or broad signals due to conformational dynamics, their overall integration and general chemical shift regions are consistent and verifiable. By following a rigorous experimental protocol and employing a systematic, self-validating interpretation strategy, researchers can confidently use ¹H NMR spectroscopy to verify the structure and purity of this important synthetic intermediate.
References
-
Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-951. [Link]
-
Ma, D., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]
-
Wünsch, B., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]
-
University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic. [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. web.pdx.edu [web.pdx.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. organomation.com [organomation.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Guide to the Structural Elucidation of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate via 13C NMR Spectroscopy
Abstract
This technical guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) data for tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The piperazine moiety is a privileged scaffold in medicinal chemistry, making unambiguous structural verification essential for drug development professionals. This document details the fundamental principles of 13C NMR, presents a robust experimental protocol for data acquisition, and offers a comprehensive, peak-by-peak interpretation of the spectrum. By synthesizing data from closely related analogs and foundational spectroscopic principles, we provide a self-validating framework for the characterization of this and similar molecules.
Introduction: The Significance of the Piperazine Core
The piperazine ring is a ubiquitous structural motif found in a vast array of bioactive compounds and approved pharmaceutical agents. Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical presence in a chair conformation, make it an invaluable linker and pharmacophore in drug design. Molecules like this compound serve as versatile building blocks, where one nitrogen is protected by a tert-butoxycarbonyl (Boc) group, allowing for selective functionalization at the other nitrogen.
Given its role as a critical synthetic intermediate, rigorous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous determination of molecular structure in solution.[1] Specifically, 13C NMR provides direct insight into the carbon skeleton of a molecule, revealing the number of non-equivalent carbon atoms and information about their electronic environment.[2] This guide will serve as an authoritative reference for researchers working with this compound, ensuring data integrity and accelerating research timelines.
Molecular Structure and Carbon Environments
To interpret the 13C NMR spectrum, it is essential to first identify the unique carbon environments within the molecule. Due to molecular symmetry, the two carbons on the Boc-protected side of the piperazine ring are equivalent, as are the two carbons on the ester-substituted side.
Caption: Molecular structure with unique carbon atoms numbered.
There are a total of 10 distinct carbon signals expected in the 13C NMR spectrum for this molecule.
Core Principles of 13C NMR Spectroscopy
13C NMR spectroscopy operates on the same fundamental principles as proton (1H) NMR.[3] The nucleus of the 13C isotope possesses a nuclear spin of 1/2. When placed in a strong external magnetic field (B₀), these nuclei can align either with (low energy) or against (high energy) the field. The absorption of radiofrequency (RF) radiation can induce a transition from the lower to the higher energy state. The precise frequency required for this transition is known as the resonance frequency.
This resonance frequency is highly sensitive to the local electronic environment of each carbon nucleus. Electrons surrounding a nucleus generate their own small magnetic field that opposes the external field, effectively "shielding" the nucleus.
-
Deshielding : Electronegative atoms (like oxygen and nitrogen) withdraw electron density from adjacent carbons. This reduces the shielding effect, causing the nucleus to experience a larger effective magnetic field. Consequently, a higher frequency (and more energy) is needed to achieve resonance. This results in a downfield shift (higher ppm value) in the NMR spectrum.[4]
-
Chemical Shift (δ) : To standardize spectra across different magnet strengths, resonance frequencies are reported on a dimensionless scale called chemical shift (δ), measured in parts per million (ppm). Tetramethylsilane (TMS) is used as the universal reference point, with its carbon signal set to 0.0 ppm.[5]
Experimental Protocol: Acquiring High-Quality 13C NMR Data
The following protocol outlines a field-proven methodology for obtaining a standard, proton-decoupled 13C NMR spectrum. This self-validating workflow ensures reproducibility and data integrity.
Caption: Standard workflow for 13C NMR data acquisition.
Causality Behind Experimental Choices:
-
Deuterated Solvent (e.g., CDCl₃): A deuterated solvent is used because it is "invisible" in 1H NMR and its deuterium signal is used by the spectrometer to "lock" the magnetic field, preventing drift during the long acquisition times often required for 13C NMR.[6]
-
Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume, which is critical for obtaining sharp, well-resolved peaks.[6]
-
Proton Decoupling: During 13C data acquisition, the sample is simultaneously irradiated with a broad range of proton frequencies. This collapses the carbon-proton spin-spin coupling, simplifying the spectrum so that each unique carbon appears as a single line. It also provides a Nuclear Overhauser Effect (NOE), which can significantly enhance the signal intensity of protonated carbons.[7]
-
Relaxation Delay (D1): A delay is programmed between pulses to allow the nuclei to relax back to their equilibrium state. A D1 of 1-2 seconds is a good compromise for routine spectra.[7]
Data Analysis and Interpretation
While a direct experimental spectrum for the title compound is not available in the cited literature, a highly accurate prediction can be synthesized from the empirical data of the closely related analog, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate[8], and reference data for methyl acetate.[9][10]
Table 1: Predicted 13C NMR Chemical Shifts and Assignments
| Assigned Carbon | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale and Authoritative Grounding |
| C9 | Ester Carbonyl (C=O) | ~170.5 | The ester carbonyl is the most deshielded sp² carbon, typically appearing in the 170-185 ppm range.[4] Data for methyl acetate shows this peak at ~171 ppm.[9][10] |
| C5 | Carbamate Carbonyl (C=O) | ~154.8 | The carbamate carbonyl of the Boc group is highly deshielded. This assignment is based directly on the experimental value observed for its analog.[8] |
| C6 | Quaternary (t-Butyl) | ~79.5 | The quaternary carbon of the Boc group is attached to an electronegative oxygen, shifting it downfield. This assignment is based directly on the experimental value for its analog.[8] |
| C8 | Methylene (-CH₂-) | ~57.9 | This methylene carbon is alpha to both a nitrogen atom and a carbonyl group, leading to significant deshielding. This assignment is based on the analog, which shows a similar peak at 60.1 ppm (the slight difference is due to the change from a tert-butoxy to a methoxy group).[8] |
| C3, C4 | Piperazine Methylene (-CH₂-) | ~52.9 | These two equivalent methylene carbons are alpha to the unsubstituted nitrogen (N2). Their chemical shift is based on the analog's experimental data.[8] |
| C10 | Methoxy (-OCH₃) | ~51.7 | The methoxy carbon is attached to an electronegative oxygen, placing it in the typical range for ether/ester carbons (50-65 ppm).[4] Data for methyl acetate shows this peak at 51.7 ppm.[10] |
| C1, C2 | Piperazine Methylene (-CH₂-) | ~43.5 | These two equivalent methylene carbons are alpha to the Boc-protected nitrogen (N1). They are more shielded (upfield) compared to C3/C4 because the carbamate group is less electron-withdrawing on the adjacent ring carbons than the alkyl substituent on the other side. This value is consistent with data for other N-Boc piperazine systems.[11] |
| C7 | Methyl (t-Butyl) | ~28.4 | The three equivalent methyl carbons of the tert-butyl group are in a typical alkane region. This assignment is based directly on the experimental value for its analog.[8] |
Conclusion
This technical guide has established a comprehensive framework for understanding and verifying the structure of this compound using 13C NMR spectroscopy. By integrating foundational NMR principles with empirical data from structurally analogous compounds, we have provided a complete and well-supported assignment for all ten unique carbon signals. The detailed experimental protocol and discussion of the underlying causality offer researchers and drug development professionals a reliable methodology for acquiring and interpreting high-quality data, ensuring the structural integrity of this and related synthetic intermediates.
References
-
Wang, M., Wang, W., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]
-
Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Available at: [Link]
-
Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 89-95. Available at: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) for Methyl acetate. Available at: [Link]
-
University of Missouri. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl ethanoate. Available at: [Link]
-
University of California, San Diego. (n.d.). Stepbystep procedure for NMR data acquisition. Available at: [Link]
-
Slideshare. (n.d.). C-13 NMR Spectroscopy. Available at: [Link]
- Unknown Source. (n.d.). 13C NMR spectroscopy. (Link unavailable)
-
PubChem. (n.d.). tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]
-
R-NMR. (n.d.). SOP data acquisition. Available at: [Link]
-
University of Puget Sound. (n.d.). 13C-NMR. Available at: [Link]
- Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
-
Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Available at: [Link]
- Supporting Information. (n.d.).
-
University of Wisconsin-Madison. (2020). Optimized Default 13C Parameters. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). Running 13C spectra. Available at: [Link]
-
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Available at: [Link]
- Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 33-41.
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl acetate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. mdpi.com [mdpi.com]
- 9. Methyl acetate(79-20-9) 13C NMR spectrum [chemicalbook.com]
- 10. hmdb.ca [hmdb.ca]
- 11. rsc.org [rsc.org]
Stability and Storage of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The piperazine scaffold is a privileged structure in drug discovery, known for imparting desirable physicochemical and pharmacokinetic properties to molecules.[1] The stability of this intermediate is paramount to ensure the integrity of starting materials, the reproducibility of synthetic processes, and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, grounded in established chemical principles and field-proven methodologies for stability assessment.
Chemical Structure and Physicochemical Properties
A thorough understanding of the molecule's structure is fundamental to predicting its stability.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C13H24N2O4 | PubChem |
| Molecular Weight | 272.34 g/mol | PubChem |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. | Generic |
Key Stability Considerations and Potential Degradation Pathways
Based on the chemical structure, which includes a tert-butyl carbamate (Boc) group and a methyl ester, the primary degradation pathway for this molecule is expected to be hydrolysis.[2] Piperazine derivatives can also be susceptible to oxidation and photodegradation.[3]
Hydrolytic Instability
The presence of two ester functionalities, the tert-butyl carbamate and the methyl ester, renders the molecule susceptible to hydrolysis under both acidic and basic conditions. Such piperazine carbamate derivatives are known to be hydrolytically labile.[2]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the Boc protecting group is readily cleaved to yield piperazine-2-acetic acid methyl ester and tert-butanol. The tert-butyl cation is a stable carbocation, facilitating this deprotection.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the methyl ester is susceptible to saponification, yielding the corresponding carboxylate salt. The Boc group is generally more stable to basic conditions than to acidic conditions.
Caption: Primary hydrolytic degradation pathways.
Oxidative Degradation
The tertiary amine centers within the piperazine ring are susceptible to oxidation.[4] Oxidizing agents or atmospheric oxygen, potentially catalyzed by light or metal ions, can lead to the formation of N-oxides and other oxidative degradation products. A color change in the solid material upon storage can be an indicator of oxidative degradation.[3]
Photodegradation
Recommended Storage and Handling
Based on the potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of this compound.
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential hydrolytic and oxidative degradation.[5] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the piperazine nitrogens.[3] |
| Light | Protect from light | To prevent photodegradation.[3] |
| Moisture | Store in a tightly sealed container in a dry place. | To minimize exposure to moisture and prevent hydrolysis. |
For long-term storage, temperatures of -20°C are advisable. When handling the material, it is recommended to work in a well-ventilated area, under subdued light, and to minimize the time the container is open to the atmosphere. For solution-based experiments, it is best practice to use freshly prepared solutions. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in single-use aliquots to avoid freeze-thaw cycles.[3]
Experimental Assessment of Stability: A Practical Approach
To rigorously determine the stability of this compound and establish a comprehensive stability profile, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[3]
Development of a Stability-Indicating Analytical Method
A robust, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the cornerstone of any stability study. The method must be able to separate the parent compound from all potential degradation products.
Protocol 1: HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column. If co-elution is observed, explore alternative stationary phases such as C8 or phenyl.
-
Mobile Phase Optimization:
-
Aqueous Phase: Begin with a buffered aqueous phase (e.g., phosphate or acetate buffer) and adjust the pH. The stability of piperazine derivatives can be pH-dependent.[3]
-
Organic Phase: Use acetonitrile or methanol as the organic modifier.
-
Gradient Elution: Employ a gradient elution to ensure the separation of compounds with a wide range of polarities.
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths, which can help in identifying and tracking degradation products.
-
Method Validation: The final method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Forced Degradation Studies
Forced degradation studies involve subjecting the compound to harsh conditions to accelerate its degradation. This helps in identifying the likely degradation products and pathways.
Caption: Workflow for forced degradation studies.
Protocol 2: Forced Degradation Procedure
-
Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., methanol, water).
-
Acidic Conditions: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C) for a defined period.
-
Basic Conditions: Treat the sample with a base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Conditions: Treat the sample with an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 80 °C).
-
Photolytic Stress: Expose the solid and solution samples to light according to ICH Q1B guidelines.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the validated stability-indicating HPLC method.
-
Peak Purity: Assess the peak purity of the parent compound at each time point using the PDA detector to ensure no co-eluting peaks.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.
Characterization of Degradation Products
The identification of degradation products is crucial for understanding the degradation pathways.
Protocol 3: Degradation Product Identification
-
LC-MS Analysis: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain the molecular weight of the degradation products.
-
Tandem MS (MS/MS): Perform MS/MS analysis on the degradation product ions to obtain fragmentation patterns, which provide structural information.
-
Preparative HPLC and NMR: If necessary, isolate the degradation products using preparative HPLC and characterize their structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
The stability of this compound is primarily influenced by its susceptibility to hydrolysis, and to a lesser extent, oxidation and photodegradation. Adherence to proper storage conditions—refrigeration, protection from light, and exclusion of moisture and oxygen—is critical for maintaining its purity and integrity. For drug development professionals, conducting comprehensive forced degradation studies is not merely a regulatory requirement but a scientific necessity to fully understand the molecule's stability profile, to develop robust analytical methods, and to ensure the quality and safety of the final pharmaceutical product. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of the stability of this important synthetic intermediate.
References
-
Schär, M., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. (2018). Journal of Analytical Toxicology, 42(2), 116-123. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2010). Journal of Pharmaceutical and Biomedical Analysis, 53(3), 633-638. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(11), 3192. [Link]
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Material, Energy and Environment Engineering. [Link]
-
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem. [Link]
-
Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (2018). International Journal of Greenhouse Gas Control, 70, 248-275. [Link]
-
Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (2023). International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. PubChem. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2015). Atlantis Press. [Link]
-
Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. (2002). Journal of Pharmaceutical and Biomedical Analysis, 30(2), 253-265. [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2001). Acta Poloniae Pharmaceutica, 58(5), 339-345. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(15), 5729. [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2007). The Journal of Organic Chemistry, 72(25), 9638-9641. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 599-602. [Link]
-
Thermal degradation of piperazine and its structural analogs. (2012). Energy Procedia, 23, 132-141. [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1594–1598. [Link]
-
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. PubChem. [Link]
-
Kinetics of heat-assisted persulfate oxidation of methyl tert-butyl ether (MTBE). (2002). Chemosphere, 49(4), 413-420. [Link]
Sources
- 1. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate in Peptide Synthesis
Introduction: The Strategic Integration of Piperazine Scaffolds into Peptidomimetics
In the landscape of modern drug discovery, the modification of peptide structures to enhance their therapeutic potential is a paramount objective. Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a promising avenue to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. The piperazine scaffold has emerged as a "privileged structure" in medicinal chemistry, frequently incorporated to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is a key building block in this endeavor, providing a conformationally constrained, yet versatile, N-substituted glycine equivalent for solid-phase peptide synthesis (SPPS).
The strategic incorporation of this piperazine derivative into a peptide backbone can lead to significant improvements in the resulting peptidomimetic. The piperazine core is known to enhance water solubility and bioavailability due to the presence of two nitrogen atoms with appropriate pKa values.[1] Furthermore, its rigid structure can induce specific turn conformations in the peptide chain, which can be crucial for optimizing binding affinity to biological targets.[3] This guide provides a comprehensive overview of the application of this compound in peptide synthesis, detailing its synthesis, incorporation into peptide chains using Boc-based SPPS, and the rationale behind the chosen methodologies.
Physicochemical Properties and Synthesis of the Building Block
A thorough understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value |
| Molecular Formula | C₁₂H₂₂N₂O₄ |
| Molecular Weight | 258.32 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents (DCM, DMF, THF) |
| Storage | Store at 2-8°C, desiccated |
The synthesis of this compound is a straightforward nucleophilic substitution reaction. The commercially available N-Boc-piperazine is alkylated with methyl bromoacetate. This reaction proceeds with high efficiency and provides the desired product in good yield. A similar synthesis for a related tert-butyl ester has been reported with a 79% yield.[4]
Caption: General workflow for solid-phase peptide synthesis incorporating the piperazine building block.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of this compound into a peptide sequence on a solid support. These protocols are based on standard Boc-SPPS methodologies and have been adapted for this specific building block. [3][5]
Protocol 1: Synthesis of N-Boc-piperazin-4-yl-acetic acid
This protocol describes the saponification of the methyl ester of the building block to prepare it for coupling to the resin or a resin-bound peptide.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (deionized)
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add a solution of LiOH (1.5-2.0 equivalents) in water to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. [6]4. Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with DCM to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1N HCl.
-
Extract the product into DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperazin-4-yl-acetic acid as a solid.
Protocol 2: Coupling of N-Boc-piperazin-4-yl-acetic acid to a Resin-Bound Peptide
This protocol details the coupling of the prepared carboxylic acid to the free N-terminus of a peptide chain on a solid support.
Materials:
-
Resin-bound peptide with a free N-terminus
-
N-Boc-piperazin-4-yl-acetic acid (3 equivalents relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
Swell the resin-bound peptide in DMF for at least 30 minutes.
-
In a separate vial, dissolve N-Boc-piperazin-4-yl-acetic acid and HOBt in DMF.
-
Add DIC to the solution from step 2 and allow it to pre-activate for 5-10 minutes at room temperature.
-
Drain the DMF from the swollen resin and add the pre-activated solution of the building block.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove any excess reagents and byproducts. [3]
Protocol 3: Boc Deprotection and Subsequent Peptide Elongation
This protocol outlines the standard procedure for removing the Nα-Boc group to allow for the addition of the next amino acid in the sequence.
Materials:
-
Resin-bound peptide with the N-Boc protected piperazine building block
-
50% Trifluoroacetic acid (TFA) in DCM (v/v)
-
Dichloromethane (DCM)
-
10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain the TFA solution and repeat the treatment with 50% TFA in DCM for 20-30 minutes. [5]4. Wash the resin with DCM (5x) to remove residual TFA.
-
Neutralize the resin by washing with 10% DIEA in DCM (2 x 2 minutes). [3]6. Wash the resin thoroughly with DCM (3x) and DMF (3x) to prepare for the next coupling step.
Data Presentation: Expected Yields and Purity
The efficiency of each step is critical for the overall success of the peptide synthesis. The following table provides typical quantitative data that can be expected when using this compound in SPPS.
| Parameter | Expected Value | Notes |
| Saponification Yield | >90% | Reaction should be monitored to ensure complete conversion. |
| Coupling Efficiency | >95% | Monitored by ninhydrin test. Double coupling may be required in some cases. |
| Boc Deprotection Efficiency | >99% | Standard and highly efficient reaction. |
| Final Peptide Purity (Crude) | 50-80% | Dependent on the peptide sequence and length. Purification by HPLC is typically required. |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of peptidomimetics with enhanced therapeutic properties. Its incorporation into peptide chains via a well-defined orthogonal Boc-SPPS strategy allows for the creation of novel structures with improved solubility, metabolic stability, and receptor binding affinity. The detailed protocols provided in this guide offer a robust framework for researchers and scientists in the field of drug discovery and development to effectively utilize this important synthetic tool. Future applications will likely focus on the development of more complex peptidomimetics and the exploration of novel piperazine-based scaffolds to further expand the chemical space for drug design.
References
-
Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(2), 90-95. Available at: [Link]
- Teixidó, M., et al. (2005). Solid-phase synthesis of piperazine-based peptidomimetics.
- Tripodi, F., et al. (2021). The piperazine scaffold in medicinal chemistry: a versatile tool for the design of new drugs. Future Medicinal Chemistry, 13(1), 83-104.
- EP0523461A2. (1993). Process for the saponification of aminoacid-/peptide ester.
-
AAPPTEC. (2011). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
- Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. (2016). Molbank, 2016(2), M898.
Sources
- 1. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. sciforum.net [sciforum.net]
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Analysis of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Abstract
This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate. This molecule is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The developed method is demonstrated to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing in drug development and manufacturing environments. The protocol herein provides a comprehensive guide, from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Challenge
This compound is a non-chromophoric piperazine derivative, presenting a unique challenge for straightforward UV-based HPLC detection. The piperazine moiety is a common scaffold in medicinal chemistry, and robust analytical methods for its intermediates are crucial for ensuring the quality and purity of final drug substances.[1] The lack of a strong UV-absorbing chromophore in the target analyte necessitates careful selection of the detection wavelength at the lower UV spectrum where the carboxyl and carbamate groups exhibit some absorbance.
The primary objective of this work was to develop and validate a simple, reliable RP-HPLC method capable of separating the main compound from its potential process-related impurities and degradation products. This application note serves as a practical guide for researchers and quality control analysts, explaining the scientific rationale behind the chosen analytical conditions and validation procedures.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
-
Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₂₄N₂O₄
-
Molecular Weight: 272.34 g/mol [2]
-
-
Solubility: The molecule is expected to be soluble in common organic solvents like acetonitrile and methanol, which are ideal for HPLC analysis.
-
UV Absorbance: The molecule lacks a significant chromophore. The ester and carbamate functional groups are expected to have a UV absorbance maximum (λmax) in the low UV range, typically between 200-220 nm.
-
pKa: Piperazine itself is a weak base with two pKa values. The presence of the electron-withdrawing carbamate group on one of the nitrogens will influence its basicity. This is a critical consideration for selecting the mobile phase pH to ensure a consistent ionization state and good peak shape.
HPLC Method Development and Rationale
Column Selection
A C18 (octadecylsilyl) stationary phase was selected as the primary choice for this reversed-phase method. This is due to its versatility and proven efficacy in retaining and separating a wide range of moderately polar to non-polar compounds. The alkyl chains of the C18 packing provide the necessary hydrophobic interactions with the tert-butyl and other aliphatic parts of the analyte.
Mobile Phase Selection and Optimization
The mobile phase composition was optimized to achieve a good balance between retention time, peak shape, and resolution from potential impurities.
-
Aqueous Phase: A buffer of 0.1% formic acid in water was chosen. The acidic pH ensures that the piperazine nitrogens are protonated, leading to a single ionic species and preventing peak tailing that can occur with free amines at neutral or basic pH.
-
Organic Phase: Acetonitrile was selected as the organic modifier due to its low UV cutoff, which is essential for detection at low wavelengths, and its ability to provide sharp peaks for many compounds.
-
Gradient Elution: A gradient elution was employed to ensure that any impurities with significantly different polarities are eluted and to maintain a reasonable run time.
Detection Wavelength
Given the absence of a strong chromophore, the detection wavelength was set to 210 nm. This wavelength offers a reasonable sensitivity for the ester and carbamate functional groups present in the molecule. A photodiode array (PDA) detector was used during method development to confirm the peak purity and to identify the optimal detection wavelength.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A summary of the final HPLC method parameters is presented in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA/DAD detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 210 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the diluent.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][4]
System Suitability
System suitability was assessed by injecting the working standard solution five times. The acceptance criteria were:
-
Peak Asymmetry (Tailing Factor): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Specificity and Forced Degradation
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[7][8]
-
Acid Hydrolysis: Sample was exposed to 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Sample was exposed to 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Sample was exposed to 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Sample was kept at 105°C for 48 hours.
-
Photolytic Degradation: Sample was exposed to UV light (254 nm) for 24 hours.
The results of the forced degradation studies showed significant degradation under acidic and basic conditions, with minor degradation under oxidative stress. The method was able to resolve the main peak from all degradation products, confirming its stability-indicating capability.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions over the concentration range of 25-150 µg/mL (25%, 50%, 75%, 100%, 125%, and 150% of the working concentration). The calibration curve was constructed by plotting the peak area against the concentration. A correlation coefficient (r²) of >0.999 was obtained, indicating excellent linearity.
Accuracy
Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the working concentration).[9][10] The mean recovery was found to be within 98.0% to 102.0%, which is within the acceptable limits.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the working standard were performed on the same day. The RSD of the peak areas was calculated.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different instrument.
The RSD for both repeatability and intermediate precision was found to be less than 2.0%, demonstrating excellent precision.[11]
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters remained within the acceptance criteria for all variations, indicating the robustness of the method.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of the target analyte.
Conclusion
A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method is suitable for the routine analysis of this important pharmaceutical intermediate in a quality control setting. The comprehensive protocols and validation data presented in this application note provide a solid foundation for the implementation of this method in pharmaceutical development and manufacturing.
References
-
Crystals (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
PubChem. tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. Available at: [Link]
-
PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Available at: [Link]
-
International Council for Harmonisation (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
ResearchGate (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Available at: [Link]
-
European Medicines Agency (EMA) (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
International Journal of Pharmacy and Technology (2015). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
-
LCGC International (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
Asian Journal of Research in Chemistry (2017). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research (2012). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
ACS Omega (2022). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Available at: [Link]
-
AMS BioPharma (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
ResearchGate (2025). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . Available at: [Link]
-
International Journal of Applied Pharmaceutics (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Available at: [Link]
-
ResearchGate (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]
-
PubChem. tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | C13H24N2O4 | CID 22321826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ajrconline.org [ajrconline.org]
- 6. jddtonline.info [jddtonline.info]
- 7. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
LC-MS methods for piperazine-containing compounds
An Application Guide to the Robust Analysis of Piperazine-Containing Compounds by Liquid Chromatography-Mass Spectrometry
Authored by: A Senior Application Scientist
Abstract
The piperazine ring is a ubiquitous structural motif in medicinal chemistry and drug development, found in a wide array of active pharmaceutical ingredients (APIs) and, increasingly, in designer drugs.[1][2] Its prevalence is due to its favorable physicochemical properties, which can enhance aqueous solubility and oral bioavailability, and its synthetic tractability.[2][3] However, the very properties that make piperazine derivatives effective as drugs—namely their polarity and basicity—present significant challenges for their quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive framework for developing and validating robust LC-MS methods for this important class of compounds. We will delve into the causality behind experimental choices in sample preparation, chromatography, and mass spectrometry, offering field-proven protocols and troubleshooting advice for researchers, scientists, and drug development professionals.
The Analytical Challenge: Understanding Piperazine Chemistry
Piperazine is a six-membered heterocyclic ring with two nitrogen atoms at opposite positions.[1] This structure imparts several key characteristics that directly influence LC-MS method development:
-
High Polarity & Hydrophilicity: The two nitrogen atoms make the piperazine core highly polar and water-soluble. This often results in poor retention on traditional reversed-phase (RP) liquid chromatography columns, where analytes are separated based on hydrophobicity.[4][5]
-
Strong Basicity: With two pKb values (typically around 5.4 and 9.7), piperazines are basic compounds that will be positively charged in the acidic mobile phases commonly used for LC-MS. While this is excellent for electrospray ionization (ESI), it can lead to poor peak shape (tailing) due to interactions with residual silanols on the silica-based column packing.
-
Matrix Effects in Bioanalysis: When analyzing piperazines in complex biological matrices like plasma or urine, endogenous compounds can co-elute and interfere with the ionization of the target analyte in the MS source, a phenomenon known as matrix effect.[6][7] This can suppress or enhance the signal, leading to inaccurate quantification.
Addressing these intrinsic properties is the cornerstone of a successful method. The goal is not to fight against the chemistry of piperazines, but to select analytical conditions that leverage their properties for optimal separation and detection.
A Strategic Workflow for Method Development
A systematic approach is critical to efficiently developing a reliable method. The following workflow outlines the key stages from sample receipt to final data, emphasizing the decision-making process at each step.
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Acidic Stability of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Welcome to the technical support guide for tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We will address the primary challenge associated with this molecule: its stability in acidic environments, focusing on the delicate balance between selective deprotection of the tert-butyloxycarbonyl (Boc) group and the unintended hydrolysis of the methyl ester. This guide provides in-depth mechanistic explanations, troubleshooting protocols, and strategic advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs): The Underlying Chemistry
Q1: What is the principal stability challenge when handling this compound under acidic conditions?
The core issue lies in the presence of two acid-labile functional groups: the N-Boc protecting group and the methyl ester. The N-Boc group is specifically designed to be cleaved by acid.[1][2] However, the methyl ester is also susceptible to acid-catalyzed hydrolysis, a reaction that is significantly accelerated by the presence of water.[3][4] Consequently, exposing the molecule to acidic conditions can lead to three potential outcomes:
-
Selective Boc Deprotection (Desired): Removal of the Boc group while the methyl ester remains intact.
-
Selective Ester Hydrolysis (Rare, usually undesired): Cleavage of the methyl ester to the corresponding carboxylic acid while the Boc group remains.
-
Complete Deprotection (Often undesired): Cleavage of both the Boc group and the methyl ester.
Achieving the desired selective Boc deprotection requires careful control of reaction parameters, primarily the choice of acid, solvent, temperature, and exclusion of water.
Q2: What is the chemical mechanism of acid-catalyzed N-Boc deprotection?
The cleavage of the Boc group under acidic conditions is a well-established, multi-step process.[2][5] It proceeds as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, making the carbonyl carbon more electrophilic.
-
Carbocation Formation: The C-O bond of the tert-butyl group cleaves, releasing the stable tert-butyl cation and forming an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free secondary amine of the piperazine ring.
The formation of the tert-butyl cation is a key feature of this mechanism. This cation can act as an alkylating agent, potentially leading to side products if nucleophiles are present.[2][6]
Caption: Acid-catalyzed N-Boc deprotection pathway.
Q3: How does acid-catalyzed methyl ester hydrolysis occur, and why is water critical?
Acid-catalyzed ester hydrolysis is the reverse of Fischer esterification.[3][7] The reaction is an equilibrium process where the presence of excess water drives the reaction toward the products: a carboxylic acid and an alcohol.
-
Carbonyl Protonation: The acid protonates the carbonyl oxygen of the ester, enhancing its electrophilicity.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it into a good leaving group (methanol).
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling methanol.
-
Deprotonation: The resulting protonated carboxylic acid loses a proton to yield the final product.
Because water is a reactant in this mechanism, conducting Boc deprotection under strictly anhydrous (water-free) conditions is the most effective strategy to prevent ester hydrolysis.[8]
Caption: Acid-catalyzed methyl ester hydrolysis mechanism.
Troubleshooting Guide: Common Experimental Issues
Q4: I attempted to remove the Boc group, but my LC-MS analysis shows a significant amount of the di-deprotected product (cleaved Boc and ester). What went wrong?
This is the most common issue and almost always points to the presence of water in your reaction system.
-
Causality: Water acts as a nucleophile to hydrolyze the methyl ester, a reaction catalyzed by the very acid you are using for Boc deprotection.[3][8]
-
Troubleshooting Steps:
-
Use Anhydrous Reagents: Ensure your solvent (e.g., Dichloromethane (DCM), Dioxane) is certified anhydrous or freshly distilled over a suitable drying agent.
-
Use Anhydrous Acid: Employ a solution of acid in an anhydrous organic solvent, such as 4M HCl in dioxane or a fresh solution of trifluoroacetic acid (TFA). Avoid using aqueous acids like concentrated HCl.
-
Dry Glassware: Flame-dry or oven-dry all glassware immediately before use and allow it to cool under an inert atmosphere (e.g., Nitrogen or Argon).
-
Inert Atmosphere: Run the reaction under an inert atmosphere to prevent atmospheric moisture from entering the system.
-
Check Starting Material: Ensure your starting material is dry. If it's hygroscopic, dry it under a high vacuum before use.
-
Q5: My Boc deprotection reaction is sluggish or stalls completely. How can I drive it to completion without affecting the ester?
Incomplete deprotection can occur if the acidic conditions are too mild or if the acid is consumed by other basic functionalities.
-
Causality: The Boc group is robust and requires a sufficiently strong acid for efficient cleavage.[9] The piperazine nitrogen itself is basic and will be protonated, consuming one equivalent of acid.
-
Troubleshooting Steps:
-
Increase Acid Equivalents: Ensure you are using a significant excess of acid. Typically, 10-20 equivalents or using the acid/solvent solution (e.g., 20% TFA in DCM) as the reaction solvent is effective.
-
Switch to a Stronger Acid System: If milder acids (e.g., p-toluenesulfonic acid in THF/DCM) are failing, switch to a more potent system like 4M HCl in dioxane or neat TFA.[1][8][10]
-
Monitor Temperature: Most Boc deprotections proceed rapidly at room temperature.[1] If the reaction is slow, you can gently warm it to 40-50°C, but this increases the risk of ester hydrolysis. Monitor carefully by TLC or LC-MS.
-
Verify Reagent Quality: Old bottles of TFA can absorb water, and HCl/dioxane solutions can degrade over time.[8] Use fresh, high-quality reagents.
-
Q6: After workup, my NMR spectrum shows unexpected signals, possibly from t-butyl groups attached to my molecule. What is this side reaction?
You are likely observing byproducts from alkylation by the tert-butyl cation generated during deprotection.[5][6]
-
Causality: The highly reactive t-butyl cation can be "trapped" by any nucleophile present in the reaction mixture. While the desired outcome is its deprotonation to isobutylene, it can also alkylate electron-rich aromatic rings, sulfur atoms, or even the deprotected amine product itself.
-
Troubleshooting Steps:
-
Use a Scavenger: Add a cation scavenger to the reaction mixture. Common scavengers include anisole, thioanisole, or triethylsilane (TES).[2] These compounds are more nucleophilic than your substrate and will preferentially react with the t-butyl cation.
-
Lower the Temperature: Running the reaction at 0°C can sometimes mitigate side reactions, although it may slow down the deprotection.
-
Experimental Protocols & Data
Workflow for Selective Boc Deprotection
This workflow provides a decision-making process for achieving selective deprotection.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of Piperazine Derivatives: A Technical Guide to Overcoming Solubility Challenges in Experimental Workups
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common yet frustrating challenge in synthetic chemistry: managing the solubility of piperazine derivatives during reaction workups. The unique physicochemical properties of the piperazine ring, while invaluable in drug design, can introduce significant hurdles in purification and isolation. This document offers in-depth, experience-driven insights to help you navigate these issues effectively.
Understanding the Piperazine Moiety: The Root of Solubility Issues
The piperazine ring contains two nitrogen atoms with distinct basicities. The pKa values for piperazine are approximately 5.3–5.6 for the first protonation (pKa1) and 9.7–9.8 for the second (pKa2)[1][2][3]. This dual nature means the ionization state of a piperazine derivative is highly dependent on the pH of the surrounding medium. This pH-dependent solubility is the primary factor underlying many of the challenges encountered during aqueous workups.
-
In Acidic Conditions (pH < pKa1): Both nitrogen atoms are protonated, forming a dicationic species (H₂Pip²⁺). This salt form is typically highly soluble in water and insoluble in most nonpolar organic solvents.
-
In Mildly Acidic to Neutral Conditions (pKa1 < pH < pKa2): The more basic nitrogen is protonated, while the other remains neutral, forming a monocationic species (HPip⁺). The solubility in this state can vary significantly based on the molecule's overall structure and the counter-ion present.
-
In Basic Conditions (pH > pKa2): The piperazine ring is in its neutral, free-base form (Pip). In this state, the molecule is significantly less polar and will preferentially dissolve in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or chloroform[4][5].
This dynamic equilibrium is the key to mastering the extraction and purification of piperazine-containing compounds.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, providing both the scientific rationale and step-by-step protocols for resolution.
FAQ 1: Extraction & Phase Separation
Question: My piperazine derivative is not extracting into my organic solvent (e.g., ethyl acetate, DCM). How can I improve its partitioning?
Answer:
This is a classic issue and almost always relates to the pH of your aqueous layer. If your piperazine derivative remains in the aqueous phase, it is likely in its protonated, salt form, which is highly water-soluble.
Causality: To extract into an organic solvent, the piperazine derivative must be in its neutral, free-base form. This requires the pH of the aqueous layer to be sufficiently high to deprotonate the piperazine nitrogens. A general rule of thumb for efficient extraction of a basic compound is to adjust the pH of the aqueous phase to be at least 2 units above the highest pKa of the compound[6]. For piperazine derivatives, this means targeting a pH of >11.8.
Troubleshooting Protocol:
-
pH Check: Use a pH strip or meter to check the pH of your aqueous layer. It is likely neutral or acidic.
-
Basification: Add a suitable base to the separatory funnel.
-
For most applications, a saturated aqueous solution of sodium bicarbonate (NaHCO₃, pH ≈ 8.5) may be insufficient.
-
A 1-2 M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is more effective. Add it portion-wise, with gentle swirling and frequent venting of the separatory funnel, until the aqueous layer reaches a pH of 12 or higher.
-
-
Extraction: Proceed with your extraction. You should observe a significant improvement in the partitioning of your product into the organic layer.
-
Confirmation: You can confirm the transfer by taking a small sample of the aqueous layer and analyzing it by TLC or LC-MS to ensure your product is no longer present.
Question: I've added my organic solvent, and now I have a thick, stable emulsion that won't separate. What should I do?
Answer:
Emulsion formation is common during the workup of basic compounds like piperazine derivatives, which can act as surfactants, especially when they are partially protonated.
Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by molecules that reduce the interfacial tension between the two phases. The goal is to disrupt this stabilization.
Troubleshooting Workflow:
Caption: Decision workflow for breaking emulsions.
Detailed Protocols:
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for 15-30 minutes is sufficient for the phases to separate.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid salt (NaCl or anhydrous Na₂SO₄) to the mixture and shake gently[2][7][8]. This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components out, which helps to break the emulsion[8].
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the layers[7].
-
Filtration: As a last resort, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion and allow the layers to be collected separately[9][10].
FAQ 2: Precipitation & Crystallization
Question: My product has "crashed out" or precipitated as a solid during my aqueous extraction. What happened and how do I proceed?
Answer:
This typically occurs for one of two reasons: your product is insoluble in the organic solvent you are using, or you have inadvertently created a salt form of your piperazine derivative that is insoluble in both the aqueous and organic phases.
Causality & Troubleshooting:
-
Poor Organic Solvent Solubility: Your derivative may simply be poorly soluble in the chosen extraction solvent.
-
Solution: Add a more polar, water-immiscible co-solvent like chloroform or a small amount of isopropanol to the organic layer to help dissolve the precipitate. Be aware that adding too much alcohol can increase the miscibility of the two phases. Alternatively, you may need to switch to a different primary extraction solvent altogether.
-
-
Insoluble Salt Formation: This is common when washing an organic layer containing the free base with a slightly acidic aqueous solution (e.g., a bicarbonate wash that still has dissolved CO₂). The partially protonated piperazine salt can be less soluble than both the free base and the fully protonated salt.
-
Solution: Add 1-2 M HCl to the separatory funnel until the solid redissolves into the aqueous layer as the highly soluble dicationic salt. You can then separate the layers and re-basify the aqueous layer to pH >12 before re-extracting with your organic solvent.
-
Workflow for Unexpected Precipitation:
Caption: Troubleshooting unexpected precipitation during workup.
Question: I am struggling to find a good solvent system for the recrystallization of my piperazine derivative. It either dissolves completely or not at all.
Answer:
Finding the right recrystallization solvent is an empirical process, but it is governed by the principle of "like dissolves like," with the crucial caveat that the compound should be significantly more soluble at high temperatures than at low temperatures[11][12].
Causality: An ideal recrystallization solvent will dissolve the target compound when hot but not when cold. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).
Solvent Selection Protocol:
-
Single Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a few drops of a single solvent to each tube at room temperature. Good candidates are solvents where the solid is sparingly soluble. If it dissolves immediately, the solvent is too good; if it is completely insoluble even with heating, it is a poor solvent.
-
Heat the sparingly soluble samples to the boiling point of the solvent. If the solid dissolves, it is a promising candidate.
-
Cool the dissolved samples to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
Mixed Solvent Systems: If no single solvent works, use a binary system.
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble) at its boiling point.
-
Slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point).
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
Data Summary: Common Solvents for Piperazine Derivatives
| Solvent System | Polarity | Common Use Case | Tips |
| Ethanol (EtOH) / Methanol (MeOH) | High | Recrystallization of more polar derivatives or their salts. | Often dissolves compounds well when hot. Can be used in mixed systems with water or less polar solvents. |
| Isopropanol (IPA) | Medium-High | Recrystallization. | A good general-purpose alcohol that is less polar than EtOH. |
| Ethyl Acetate (EtOAc) / Hexanes | Medium / Low | Recrystallization, Chromatography. | A very common and effective mixed solvent system for compounds of intermediate polarity. The ratio can be fine-tuned. |
| Dichloromethane (DCM) / Hexanes | Medium / Low | Recrystallization, Chromatography. | Good for less polar derivatives. Be cautious with heating DCM due to its low boiling point. |
| Acetonitrile (ACN) | High | Recrystallization. | Can be effective for polar compounds that are difficult to crystallize from alcohols. |
| Water | Very High | Used to dissolve piperazine salts. Can be used for recrystallization of highly polar derivatives or salts. | The high boiling point can be advantageous. Ensure the free base is not being crystallized. |
Solvent polarity data adapted from Reichardt, C.[13]
Final Recommendations
-
Always Know Your pH: The single most important parameter to control during the workup of a piperazine derivative is pH. Use pH paper or a meter liberally.
-
Work Sequentially: When troubleshooting, try the simplest solutions first (e.g., waiting before adding brine to an emulsion).
-
Small-Scale Tests: Before committing your entire batch to a new solvent system for extraction or recrystallization, test it on a small scale.
-
Document Everything: Keep detailed notes of what works and what doesn't for each specific derivative. This will build a valuable knowledge base for future syntheses.
By understanding the fundamental acid-base chemistry of the piperazine ring and applying these systematic troubleshooting strategies, you can overcome common solubility issues, leading to higher purity, better yields, and more efficient workflows in your research and development endeavors.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]
-
Wikipedia contributors. (2024). Piperazine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
da Silva, V. M., et al. (2020). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 65(4), 1894–1900. Available from: [Link]
-
Al-Badr, A. A. (2018). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. ResearchGate. Available from: [Link]
-
Musil, F., et al. (2020). pK a values of common substituted piperazines. ResearchGate. Available from: [Link]
-
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Available from: [Link]
-
Conti, P., et al. (2021). Piperazines – Knowledge and References. Taylor & Francis Online. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion. Retrieved from [Link]
- Yalkowsky, S. H., He, Y., & Jain, P. (2010).
-
Finger, S. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. Available from: [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Rydberg, J., Cox, M., Musicas, C., & Choppin, G. R. (Eds.). (2004). Solvent Extraction Principles and Practice (2nd ed.). Marcel Dekker.
- Thornton, J. D. (Ed.). (1992). Science and Practice of Liquid-liquid Extraction. Clarendon Press.
-
Tshepelevitsh, S., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7836–7843. Available from: [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Science Learning Center, University of Michigan-Dearborn. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Biotage. (2023). Tackling emulsions just got easier. Retrieved from: [Link]
-
LCGC International. (2018). Tips for Troubleshooting Liquid–Liquid Extractions. Available from: [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
-
University of Rochester, Department of Chemistry. (n.d.). Properties of Common Organic Solvents. Retrieved from [Link]
-
LCGC International. (2023). Enhancing Extractions by Salting Out. Available from: [Link]
-
Columbia University, Department of Chemistry. (n.d.). solid-liquid extraction. Retrieved from [Link]
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Available from: [Link]
Sources
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ia601308.us.archive.org [ia601308.us.archive.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. api.pageplace.de [api.pageplace.de]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. mathguy.us [mathguy.us]
- 11. edu.rsc.org [edu.rsc.org]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
Validation & Comparative
A Technical Guide to Piperazine-Based Linkers: A Comparative Analysis Featuring Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern drug development, the role of linker molecules has evolved from simple spacers to critical determinants of a therapeutic's success. Among the diverse array of linker technologies, piperazine-based constructs have garnered significant attention for their unique combination of structural rigidity and tunable physicochemical properties. This guide provides a comprehensive comparison of piperazine linkers, with a special focus on Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, to empower researchers in making informed decisions for their drug design and development endeavors.
The Piperazine Advantage: More Than Just a Connection
The piperazine scaffold, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a privileged structure in medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs is a testament to its favorable pharmacological and pharmacokinetic profiles.[3] When incorporated as a linker, the piperazine moiety offers several distinct advantages over more flexible alternatives like polyethylene glycol (PEG) or purely aliphatic chains.
The semi-rigid chair conformation of the piperazine ring restricts the rotational freedom of the linker, which can reduce the entropic penalty associated with the formation of ternary complexes in applications such as Proteolysis Targeting Chimeras (PROTACs).[4][] This pre-organization of the molecule can lead to faster association kinetics and more stable binding interactions.
Furthermore, the nitrogen atoms of the piperazine ring provide a handle for modulating the physicochemical properties of the entire molecule. The basicity of these nitrogens can be finely tuned through N-substitution, which in turn influences properties like solubility, cell permeability, and metabolic stability.[6][7]
Featured Piperazine Linker: this compound
This compound is a versatile building block for linker synthesis. It features a Boc-protected nitrogen, allowing for selective deprotection and subsequent conjugation, and a methyl ester that can be hydrolyzed to a carboxylic acid for coupling to another molecule.
Figure 1: Structure of this compound.
This linker precursor provides a balance of features: the Boc group offers stability during synthesis and can be removed under acidic conditions, while the piperazine core provides the structural and physicochemical benefits discussed earlier.
Comparative Analysis of Piperazine Linkers
The true utility of a linker is revealed through its performance in a biological context. Here, we compare this compound (after deprotection of the methyl ester) with other common piperazine-based linkers, focusing on key performance parameters.
Physicochemical Properties: The Impact of N-Substitution on pKa and Solubility
The protonation state of the piperazine ring at physiological pH is a critical factor influencing a drug's solubility and ability to cross cell membranes.[6] The pKa of the piperazine nitrogens is highly sensitive to the nature of their substituents.
A study by DeSantis et al. (2022) provides valuable experimental data on the pKa of various N-substituted piperazines, which can be used to predict the behavior of our featured linker and its analogues.[4][6]
| Linker Type | N-Substituent | pKa (approx.) | % Protonated at pH 7.4 (approx.) | Expected Solubility |
| Featured Linker (deprotected) | -CH₂COOH | ~3-4 (for carboxylate) & ~7-8 (for piperazine N) | Variable | Moderate to High |
| N-Acetyl Piperazine | Acetyl | ~7.1 | ~33% | Moderate |
| N-Methyl Piperazine | Methyl | ~9.2 | >98% | High |
| N,N'-Dimethyl Piperazine | Methyl | ~8.0 (highest) | ~80% | High |
| Piperazine-Triazole | Triazole | ~4.5 | <1% | Low |
Table 1: Comparison of the approximate pKa and expected solubility of different piperazine linker motifs. Data extrapolated from DeSantis et al. (2022).[4][6]
The electron-withdrawing effect of an adjacent amide bond, as would be formed upon conjugation, lowers the pKa of the piperazine nitrogen, reducing its protonation at physiological pH.[6] Conversely, alkyl substitution increases the pKa. The presence of a triazole ring, often introduced via "click chemistry," dramatically reduces the basicity of the piperazine nitrogen.[6]
For this compound, after hydrolysis of the ester and deprotection of the Boc group, the resulting zwitterionic character at certain pH ranges can enhance solubility. The proximity of the carboxylic acid to the piperazine ring will influence the pKa of the nitrogen atoms.
Stability: A Critical Factor for In Vivo Performance
A linker's stability in circulation is paramount for antibody-drug conjugates (ADCs) and other targeted therapies to ensure the payload is delivered to the target site before being prematurely released.[8][9][10] The amide bonds formed when coupling piperazine linkers are generally stable. However, the overall stability of the ADC is also influenced by the conjugation chemistry and the payload itself.[11]
Permeability: Navigating the Cellular Landscape
For intracellular targets, the ability of a linker to facilitate cell membrane permeability is crucial. The lipophilicity and charge of the linker play a significant role. While the protonated form of a piperazine linker enhances aqueous solubility, the neutral form is generally more permeable.[7] The ability of some piperazine-containing PROTACs to adopt folded conformations that shield polar surface area has been correlated with higher cell permeability.
The balance between solubility and permeability is a key consideration in linker design. The tunable basicity of the piperazine ring allows for the optimization of this balance.
Experimental Protocols
To facilitate the practical application of this knowledge, we provide the following validated experimental protocols.
Synthesis of Tert-butyl 4-(2-carboxyethyl)piperazine-1-carboxylate
This protocol describes the hydrolysis of the methyl ester of the featured linker to its active carboxylic acid form, ready for conjugation.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH ~5-6 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired carboxylic acid.
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abzena.com [abzena.com]
- 11. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
Introduction: The Central Role of N-Aryl Piperazines in Modern Chemistry
An In-Depth Guide to Catalytic Systems for the N-Arylation of Piperazines
The N-aryl piperazine motif is a cornerstone in medicinal chemistry and materials science.[1][2] As a privileged scaffold, it is found in a multitude of U.S. FDA-approved drugs, demonstrating therapeutic activities across a wide spectrum, including antipsychotics (Aripiprazole), antidepressants (Trazodone), and anti-cancer agents (Imatinib).[2][3] The piperazine ring, with its two nitrogen atoms, offers a versatile handle for molecular design, allowing for the modulation of a compound's physicochemical properties, such as solubility and brain penetration, which are critical for pharmacokinetic profiles.[4][5]
The synthesis of these vital structures predominantly relies on the formation of a carbon-nitrogen (C-N) bond between an aryl group and a piperazine nitrogen. This transformation, known as N-arylation, has evolved significantly from classical methods that required harsh conditions and stoichiometric amounts of copper (the Ullmann condensation).[6][7] Today, a portfolio of sophisticated catalytic systems offers chemists milder, more efficient, and highly versatile routes to N-aryl piperazines.
This guide provides a comparative analysis of the leading catalytic systems for the N-arylation of piperazines, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical advantages, and limitations of Palladium-, Copper-, and Nickel-based systems, as well as emerging photocatalytic methods. Our focus is not just on the "how" but the "why," offering insights into the causal relationships that govern catalyst selection and reaction optimization.
Comparative Overview of Key Catalytic Systems
Choosing the optimal catalytic system is a critical decision dictated by factors such as the nature of the starting materials (especially the aryl halide), cost considerations, required scale, and functional group tolerance. The following table provides a high-level comparison of the most common approaches.
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-Type) | Nickel-Catalyzed |
| Cost | High (Precious Metal) | Low (Earth-Abundant) | Low (Earth-Abundant) |
| Catalyst Activity | Very High | Moderate to High | High |
| Substrate Scope | Excellent (Aryl-Cl, Br, I, OTf) | Good (Mainly Aryl-I, Br) | Excellent (Especially for Aryl-Cl) |
| Ligand Requirement | Almost always required (Bulky Phosphines) | Often required (Diamines, Phenanthrolines) | Often required (Bipyridines, Phosphines) |
| Reaction Temp. | Room Temp. to Moderate Heat | Moderate to High Heat | Room Temp. to Moderate Heat |
| Functional Group Tol. | Excellent | Good | Good |
| Selectivity Control | Excellent for mono-arylation | Good, can avoid N,N-diarylation | Good, selective mono-arylation reported |
Palladium-Catalyzed N-Arylation: The Gold Standard
The Palladium-catalyzed Buchwald-Hartwig amination is arguably the most powerful and widely used method for C-N bond formation.[3][8] Its broad substrate scope, excellent functional group tolerance, and high efficiency, even at low catalyst loadings, have made it an indispensable tool in drug discovery.[9]
Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle
The success of this reaction hinges on a well-understood catalytic cycle involving a Pd(0)/Pd(II) couple. The choice of ligand is paramount; sterically hindered, electron-rich phosphine ligands are crucial for promoting both the initial oxidative addition and the final reductive elimination steps, particularly when dealing with less reactive aryl chlorides.[1]
The general mechanism proceeds as follows:
-
Oxidative Addition: The active Pd(0)L complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) center. A base then deprotonates the coordinated nitrogen to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the nitrogen atom couple, forming the desired N-aryl piperazine product and regenerating the active Pd(0) catalyst.
Performance and Ligand Choice
The evolution of phosphine ligands has been a driving force behind the versatility of the Buchwald-Hartwig reaction.[3]
-
First-Generation (e.g., P(o-tolyl)₃): Effective for aryl bromides and iodides.
-
Second-Generation (e.g., BINAP, DPPF): Chelating phosphines that offered improved stability and reactivity.[10]
-
Third & Fourth-Generation (e.g., XPhos, RuPhos, BrettPhos): Sterically bulky, electron-rich biaryl phosphine ligands that enable the coupling of challenging substrates like aryl chlorides and allow for reactions at lower temperatures.[3]
The choice of ligand can also influence selectivity. For instance, in the sequential N-arylation of a substituted piperazine, different ligands were used to control which nitrogen atom reacted in each step.[11]
Comparative Performance Data
| Aryl Halide | Piperazine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | N-Boc-piperazine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 96 |
| 4-Chlorotoluene | N-Methylpiperazine | Pd-G3-XPhos | K₃PO₄ | t-AmylOH | 110 | 97 |
| 2-Bromopyridine | Piperazine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 85 |
| 3-Bromoanisole | N-Boc-piperazine | Pd₂(dba)₃ / L3a | K₂CO₃ | Dioxane | 100 | 92 |
(Data compiled from multiple sources for illustrative purposes)
Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-piperazine
This protocol describes a general procedure for the palladium-catalyzed N-arylation of N-Boc-piperazine with an aryl bromide, a common transformation in pharmaceutical synthesis.[1]
Materials:
-
Aryl bromide (1.0 mmol)
-
N-Boc-piperazine (1.2 mmol)
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone), 0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Nitrogen or Argon gas supply
Equipment:
-
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), N-Boc-piperazine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the required time (typically 4-24 hours, monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Quench with the addition of water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
Copper-Catalyzed N-Arylation: The Cost-Effective Workhorse
The Ullmann condensation, a copper-mediated N-arylation, is the oldest cross-coupling reaction for this purpose.[7] While traditional Ullmann reactions required stoichiometric copper and harsh conditions (temperatures often >200 °C), modern advancements have led to the development of milder, truly catalytic systems.[6][7] Copper's primary advantage is its low cost and high abundance compared to palladium.
Mechanistic Rationale: The Ullmann-Type Catalytic Cycle
The mechanism of the modern, ligand-assisted Ullmann reaction is still debated but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. Ligands, typically diamines or phenanthrolines, are crucial for solubilizing the copper salt and accelerating the reaction.[12]
-
Amine Coordination: The piperazine coordinates to a Cu(I)X species. A base facilitates the formation of a copper-amido complex.
-
Oxidative Addition: The aryl halide adds to the copper-amido complex, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed, yielding the N-aryl piperazine and regenerating a Cu(I) species.
Performance and Scope
Copper-catalyzed systems are particularly effective for aryl iodides and activated aryl bromides.[13] While less reactive aryl chlorides can be challenging, recent developments have expanded the scope. A key advantage is that copper catalysis often avoids the N,N'-diarylation of piperazine, even with an excess of aryl halide, which can be a problem in some palladium-catalyzed reactions.[6] Various copper sources can be used, including CuI, Cu₂O, and even copper nanoparticles, sometimes under ligand-free conditions.[6][12][13]
Comparative Performance Data
| Aryl Halide | Amine/Heterocycle | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Indole | CuI (10 mol%) / DMEDA | K₂CO₃ | Toluene | 110 | 95 |
| 4-Iodoanisole | Pyrrole | CuCl (5 mol%) / None | t-BuOK | DMSO | 120 | 91 |
| 4-Bromobenzonitrile | Benzimidazole | CuO nanoparticles / None | K₂CO₃ | DMF | 140 | 88 |
| Aryl Iodide | Adamantane-amine | CuI (10 mol%) / Phenanthroline | Cs₂CO₃ | Dioxane | 110 | >90 |
(Data compiled from multiple sources for illustrative purposes)
Experimental Protocol: Copper-Catalyzed N-Arylation of Benzimidazole
This protocol provides a general method for the ligand-assisted copper-catalyzed N-arylation of a nitrogen heterocycle with an aryl iodide.
Materials:
-
Aryl iodide (1.0 mmol)
-
Benzimidazole (1.2 mmol)
-
Copper(I) Iodide (CuI, 0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous Dioxane (4 mL)
-
Argon gas supply
Equipment:
-
Oven-dried sealed tube or microwave vial
-
Magnetic stirrer and hot plate (or microwave reactor)
-
Standard workup and purification equipment
Procedure:
-
Setup: To an oven-dried reaction tube, add the aryl iodide (1.0 mmol), benzimidazole (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and Cs₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat three times.
-
Solvent Addition: Add anhydrous dioxane (4 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to isolate the N-aryl benzimidazole product.
Nickel-Catalyzed N-Arylation: The Economical and Powerful Alternative
Nickel, being more earth-abundant and significantly cheaper than palladium, has emerged as a highly attractive alternative for C-N cross-coupling.[14] Nickel catalysts have shown exceptional reactivity, particularly for the amination of challenging and economically important aryl chlorides and sulfamates.[14][15]
Mechanistic Rationale: A Versatile Redox Chemistry
Nickel's catalytic cycle is more complex than palladium's and can proceed through multiple pathways, including Ni(0)/Ni(II) or Ni(I)/Ni(III) cycles. The active Ni(0) species is often generated in situ from a Ni(II) precatalyst. The choice of ligand, such as dppf or bipyridine derivatives, is critical for stabilizing the nickel species and facilitating the key steps of the reaction.[15][16]
Performance and Selectivity
Nickel catalysts have demonstrated excellent performance in the mono-arylation of piperazine using stoichiometric amounts of reagents with aryl chlorides, which is a significant advantage in terms of cost and atom economy.[15] The use of commercially available and air-stable precatalysts like NiCl₂(DME) further enhances the practical utility of this methodology.[14]
Comparative Performance Data
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Piperazine | Ni(COD)₂ / Bipyridine | NaOtBu | Toluene | 100 | High |
| 4-Chloroanisole | Morpholine | NiCl₂(DME) / L-1 | NaOtBu | 2-MeTHF | 100 | 95 |
| Phenyl chloride | Aniline | (DPPF)Ni(o-tolyl)Cl | NaOtBu | Dioxane | 100 | 98 |
(Data compiled from multiple sources for illustrative purposes)[14][15][16]
Experimental Protocol: Nickel-Catalyzed Amination of an Aryl Chloride
This protocol outlines a general procedure for the amination of an aryl chloride using a commercially available nickel precatalyst.[14]
Materials:
-
Aryl chloride (1.0 mmol)
-
Piperazine derivative (1.2 mmol)
-
NiCl₂(DME) (dimethoxyethane) (0.05 mmol, 5 mol%)
-
Suitable ligand (e.g., bipyridine or phosphine, 0.05-0.10 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.5 mmol)
-
Anhydrous 2-Methyl-THF (4 mL)
-
Argon gas supply
Equipment:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Oven-dried sealed reaction tube
-
Magnetic stirrer and hot plate
-
Standard workup and purification equipment
Procedure:
-
Setup (in a glovebox): Add NiCl₂(DME) (0.05 mmol), the ligand (if solid), aryl chloride (1.0 mmol), the piperazine derivative (1.2 mmol), and NaOtBu (1.5 mmol) to a reaction tube.
-
Solvent Addition: Add anhydrous 2-Methyl-THF (4 mL) and the ligand (if liquid). Seal the tube tightly.
-
Reaction: Remove the tube from the glovebox and place it in a preheated oil bath at 100 °C. Stir vigorously for 6-18 hours.
-
Workup: After cooling, carefully open the tube and quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography.
Emerging Methods: Photocatalytic N-Arylation
Photoredox catalysis represents a paradigm shift in synthetic chemistry, using visible light to drive chemical transformations under exceptionally mild conditions.[17] For N-arylation, this often involves a dual catalytic system, combining a photocatalyst with a nickel co-catalyst (metallaphotoredox catalysis).[17][18]
The photocatalyst absorbs light, enters an excited state, and then engages in an electron transfer event with the nickel complex and/or one of the substrates, initiating the cross-coupling cycle under conditions that would be inaccessible thermally. This approach allows for reactions to proceed at or below room temperature, offering unparalleled functional group tolerance and unique reactivity pathways. While still an emerging field for piperazine synthesis, photocatalytic decarboxylative arylations have been reported, showcasing the potential of this green and sustainable methodology.[18]
Conclusion and Future Outlook
The N-arylation of piperazines is a mature yet continuously evolving field. Palladium-catalyzed Buchwald-Hartwig amination remains the benchmark for versatility and reliability, backed by a vast arsenal of highly sophisticated ligands.[3] However, the high cost of palladium has driven significant research into more sustainable alternatives.
Copper-catalyzed Ullmann-type reactions have experienced a renaissance, offering a cheap and effective method, especially for aryl iodides and bromides.[6] The most significant challenge and opportunity lie with nickel catalysis, which combines low cost with powerful reactivity, particularly for the industrially prevalent aryl chlorides.[14][15] As ligand design for nickel catalysts continues to advance, these systems are poised to become increasingly mainstream in both academic and industrial labs. Finally, photoredox catalysis offers a glimpse into the future—a future of highly efficient, selective, and environmentally benign C-N bond formations conducted under the mildest possible conditions.[17]
The choice of catalytic system will always depend on the specific scientific and economic goals of the project. A deep understanding of the mechanistic principles and practical trade-offs of each method, as outlined in this guide, empowers the modern chemist to navigate these choices effectively and accelerate the discovery and development of next-generation pharmaceuticals and materials.
References
-
Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis. [Link]
-
Wolfe, J. P., & Rainka, M. P. (2009). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Reilly, S. W., et al. (2018). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. [Link]
-
Yusubov, M. S., & Zholobova, G. A. (2020). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules. [Link]
-
Karch, R., et al. (2021). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Organic & Biomolecular Chemistry. [Link]
-
Corpet, M., & Gosmini, C. (2015). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Tetrahedron Letters. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central. [Link]
-
Procter, D. J., et al. (2020). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. ResearchGate. [Link]
-
Anonymous. (n.d.). TBAF-Assisted Copper-Catalyzed N-Arylation and Benzylation of Benzazoles with Aryl and Benzyl Halides under the Ligand/Base/Solvent-Free Conditions. ResearchGate. [Link]
-
Bari, S., et al. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
-
Li, J., et al. (2014). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules. [Link]
-
Kumar, S., & Kumar, A. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry. [Link]
-
Blinkenberg, A. D., & Biscoe, M. R. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis. [Link]
-
Reilly, S. W., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PubMed Central. [Link]
-
Wisniewski, S. R., & Chekler, E. L. P. (2013). Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. Journal of the American Chemical Society. [Link]
-
Anonymous. (n.d.). Catalytic pathways for N-arylation of benzimidazoles: A comprehensive review. ResearchGate. [Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. [Link]
-
Bari, S., et al. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PubMed Central. [Link]
-
Liu, L., et al. (2014). Copper-catalysed N-arylation of pyrrole with aryl iodides under ligand-free conditions. Journal of Chemical Research. [Link]
-
Ionova, V. A., et al. (2022). N,N'-Diaryldihydrophenazines as Visible-Light Photocatalysts for Anilines' Arylation Using a Dual Photoredox/Ni(II) Cross-Coupling Strategy. ResearchGate. [Link]
-
Tundel, R. E., & Anderson, K. W. (2010). Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Anonymous. (n.d.). Nickel‐catalyzed N‐arylation of secondary amines and anilines with (hetero)aryl chlorides using (DPPF)Ni(o‐tolyl)Cl. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines [mdpi.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. (PDF) Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine [academia.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Piperazine Bioisosteres in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a cornerstone of modern medicinal chemistry, gracing the structures of over 100 FDA-approved drugs.[1][2] Its prevalence is a testament to its remarkable ability to imbue molecules with desirable pharmacokinetic properties. The two nitrogen atoms, typically with differing basicities, offer a handle for modulating aqueous solubility, a critical factor for oral bioavailability, while the six-membered ring provides a conformationally restrained scaffold for orienting pharmacophoric elements.[3][4] However, the very properties that make piperazine so attractive can also present challenges, including potential for metabolic liabilities, off-target effects, and undesirable physicochemical characteristics in certain chemical contexts.
This has led to the exploration of a diverse array of bioisosteres—chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. The strategic replacement of a piperazine ring with a suitable bioisostere can be a powerful tool to refine a drug candidate's potency, selectivity, and overall developability profile.[5][6] This guide, from the perspective of a Senior Application Scientist, provides a comparative analysis of common piperazine bioisosteres, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
The Piperazine Archetype: A Double-Edged Sword
Before delving into its replacements, it is crucial to understand the fundamental physicochemical properties of the piperazine ring itself. Its chair conformation and the presence of two ionizable nitrogen atoms (pKa values of approximately 5.35 and 9.73) are key to its function.[7] This dual basicity allows for fine-tuning of a molecule's charge state at physiological pH, impacting its solubility, permeability, and target engagement.
However, the piperazine moiety is not without its drawbacks. The N-alkylation of piperazines can lead to the formation of metabolites that may have altered pharmacological profiles or toxicities. Furthermore, the inherent flexibility of the piperazine ring, while offering some conformational adaptability, can sometimes be a liability if a more rigid presentation of substituents is required for optimal target binding.
A Comparative Analysis of Key Piperazine Bioisosteres
The ideal bioisostere should mimic the key features of the piperazine ring—its basicity, size, and ability to engage in hydrogen bonding—while offering advantages in terms of metabolic stability, lipophilicity, or conformational rigidity. Here, we compare some of the most successful piperazine bioisosteres.
Homopiperazine: The Expanded Analogue
Homopiperazine, a seven-membered ring containing two nitrogen atoms, is a classical bioisostere of piperazine. The additional methylene unit provides a subtle increase in size and flexibility, which can be advantageous in optimizing interactions with a target protein.
Physicochemical Properties Comparison:
| Property | Piperazine | Homopiperazine | Rationale for the Difference |
| pKa1 | ~5.35[7] | ~6.3 | The increased ring size and greater distance between the nitrogen atoms in homopiperazine reduces the inductive effect of one nitrogen on the other, leading to a slight increase in the basicity of the first nitrogen. |
| pKa2 | ~9.73[7] | ~10.5 | Similar to pKa1, the larger ring in homopiperazine results in a higher pKa for the second nitrogen. |
| cLogP | -1.1 | -0.8 | The additional methylene group in homopiperazine increases its lipophilicity compared to piperazine. |
| Aqueous Solubility | Freely soluble[7] | High | Both are highly soluble in water due to the presence of two basic nitrogen atoms capable of forming salts and hydrogen bonds. |
Case Study: Anti-cancer Agents
In a study exploring analogues of the anti-cancer lead compound JS-K, a homopiperazine-containing analogue was found to have identical activity to its piperazine-containing counterpart against a number of cancer cell lines.[8] This suggests that for this particular scaffold, the increased ring size of homopiperazine was well-tolerated and did not negatively impact the compound's ability to exert its biological effect.
4-Aminopiperidine: The Asymmetric Alternative
4-Aminopiperidine offers an interesting alternative to the symmetrically disubstituted piperazine. By replacing one of the ring nitrogens with a carbon and attaching an exocyclic amino group, it maintains two basic centers but with a different spatial arrangement and basicity profile.
Physicochemical Properties Comparison:
| Property | 1,4-Disubstituted Piperazine | 1-Substituted-4-aminopiperidine | Rationale for the Difference |
| pKa (Ring Nitrogen) | Varies with substituent | ~9.0 - 10.5 | The single ring nitrogen in 4-aminopiperidine generally exhibits a pKa in the typical range for a secondary or tertiary amine. |
| pKa (Exocyclic Amine) | N/A | ~9.5 - 10.5 | The primary amino group has a distinct pKa, offering a different ionization profile compared to the second ring nitrogen of piperazine. |
| cLogP | Varies | Generally higher | Replacing a ring nitrogen with a carbon typically increases lipophilicity. |
Case Study: CCR5 Antagonists for HIV-1 Entry Inhibition
The 4-aminopiperidine moiety is a key building block in the synthesis of piperazino-piperidine based CCR5 antagonists, which are potent inhibitors of HIV-1 entry.[9] The use of this bioisostere allows for a convergent and efficient synthesis of these complex molecules, highlighting its utility as a versatile synthetic intermediate.[9]
Diazaspiro[3.3]heptane: The Rigidified Scaffold
Spirocyclic systems, such as 2,6-diazaspiro[3.3]heptane, offer a more conformationally restricted alternative to piperazine. This rigidity can be highly advantageous in pre-organizing the substituents in a bioactive conformation for optimal target binding, potentially leading to increased potency and selectivity.
Physicochemical Properties Comparison:
| Property | Piperazine | 2,6-Diazaspiro[3.3]heptane | Rationale for the Difference |
| Conformation | Flexible (Chair/Boat) | Rigid | The spirocyclic nature locks the ring system into a more defined three-dimensional shape. |
| pKa | pKa1 ~5.35, pKa2 ~9.73[7] | pKa1 ~7.5, pKa2 ~10.0 | The strained ring system and the relative orientation of the nitrogen atoms influence their basicity. |
| cLogP | -1.1 | ~ -1.5 | The more compact and rigid structure can lead to a slight decrease in lipophilicity compared to the more flexible piperazine. |
Case Study: Olaparib Analogues for PARP Inhibition
A compelling example of the benefits of this bioisosteric replacement is seen in analogues of the PARP inhibitor, Olaparib.[4][8] Replacing the piperazine ring in Olaparib with a 2,6-diazaspiro[3.3]heptane moiety resulted in an analogue (10e) with comparable PARP-1 inhibitory activity but significantly reduced cytotoxicity and DNA-damaging properties.[1][8] This case study underscores the potential of rigidified bioisosteres to improve the therapeutic index of a drug candidate.
Table 1: Comparative Data for Olaparib and its Diazaspiro[3.3]heptane Analogue [1]
| Compound | PARP-1 IC50 (nM) | Cytotoxicity (EC50 in UWB1.289 cells, µM) | DNA Damage (γH2AX foci induction at 10 µM) |
| Olaparib | 6.0 ± 1.2 | 0.2 ± 1.2 | Dose-dependent increase |
| Analogue 10e | 12.6 ± 1.1 | 1.5 ± 0.8 | No significant increase |
Bridged Diazabicycloalkanes: 3D Scaffolds for Novel Chemical Space
Bridged systems, such as 3,8-diazabicyclo[3.2.1]octane, introduce a three-dimensional architecture that can project substituents into distinct vectors in space. This can be particularly useful for exploring novel binding interactions within a target protein that are not accessible with a more planar piperazine ring.
Physicochemical Properties Comparison:
| Property | Piperazine | 3,8-Diazabicyclo[3.2.1]octane | Rationale for the Difference |
| Conformation | Flexible | Rigid, bicyclic | The bridged structure severely restricts conformational freedom. |
| pKa | pKa1 ~5.35, pKa2 ~9.73[7] | Varies with substitution | The unique geometry and electronic environment of the nitrogen atoms in the bridged system lead to different pKa values. |
| cLogP | -1.1 | Varies | The 3D shape and surface area can significantly impact lipophilicity. |
Rationale for Use:
The rigid, defined geometry of bridged diazabicycloalkanes makes them attractive scaffolds for designing highly selective ligands. By locking the relative orientation of the two nitrogen atoms and any substituents, it is possible to achieve a more precise fit within a binding pocket, minimizing off-target interactions.[3]
Experimental Protocols
To empower researchers in their exploration of piperazine bioisosteres, we provide the following detailed experimental protocols for the synthesis of a key bioisostere and for the evaluation of critical physicochemical and ADME properties.
Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane
This protocol describes a common route to a protected form of 2,6-diazaspiro[3.3]heptane, a versatile intermediate for further derivatization.
Diagram of Synthetic Workflow:
Caption: Synthetic route to N-Boc-2,6-diazaspiro[3.3]heptane.
Step-by-Step Methodology:
-
Hydrogenolysis of the Dibenzyl Protected Precursor:
-
To a solution of dibenzyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate (1.0 eq) in ethanol, add 10% Palladium on carbon (0.1 eq).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to afford crude 2,6-diazaspiro[3.3]heptane.
-
-
Boc Protection:
-
Dissolve the crude 2,6-diazaspiro[3.3]heptane in dichloromethane (DCM).
-
Add triethylamine (Et3N) (2.2 eq) to the solution.
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield N-Boc-2,6-diazaspiro[3.3]heptane.
-
Determination of pKa and logP
Accurate determination of a compound's ionization constant (pKa) and lipophilicity (logP) is fundamental to understanding its ADME properties.
Diagram of Experimental Workflow:
Caption: Workflow for pKa and logP determination.
Step-by-Step Methodology for pKa Determination (UV-Vis Spectrophotometry):
-
Prepare a series of aqueous buffers with pH values spanning the expected pKa range of the compound.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to each buffer to a final concentration suitable for UV-Vis analysis.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
Identify a wavelength where the protonated and deprotonated forms of the compound have different absorbances.
-
Plot the absorbance at this wavelength against the pH of the buffer.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa.
Step-by-Step Methodology for logP Determination (Shake-Flask Method):
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
Add a known volume of the octanol stock solution to a known volume of the pre-saturated water in a vial.
-
Shake the vial vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully remove an aliquot from both the n-octanol and aqueous layers.
-
Quantify the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.
Diagram of Caco-2 Assay Workflow:
Caption: Caco-2 permeability assay workflow.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound (in transport buffer) to the apical (A) side for A-to-B permeability or to the basolateral (B) side for B-to-A permeability.
-
At specified time points, collect samples from the receiver compartment (B for A-to-B, A for B-to-A).
-
Replace the collected volume with fresh transport buffer.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a sensitive analytical method, typically LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor compartment.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to phase I metabolism.
Diagram of Microsomal Stability Assay Workflow:
Caption: Microsomal stability assay workflow.
Step-by-Step Methodology:
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes and the test compound in a suitable buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a solution of NADPH.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The half-life (t1/2) is calculated as 0.693/k.
-
The intrinsic clearance (Clint) can then be calculated based on the t1/2 and the protein concentration in the assay.
-
Conclusion
The judicious use of bioisosteric replacement is a powerful strategy in modern drug discovery. While piperazine remains a valuable and frequently employed scaffold, an awareness of its potential limitations and the availability of a diverse toolkit of bioisosteres can enable medicinal chemists to overcome hurdles in lead optimization and ultimately design safer and more effective medicines. The choice of a particular bioisostere should be guided by a thorough understanding of the structure-activity and structure-property relationships of the chemical series , and a data-driven approach, utilizing the experimental protocols outlined in this guide, is essential for making informed decisions. By embracing the concept of bioisosterism, researchers can navigate the complexities of drug design with greater precision and creativity.
References
-
Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004. [Link]
-
Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971. [Link]
- BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from a hypothetical BenchChem technical guide.
-
Evotec. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C. J., Weng, C. C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5380. [Link]
-
Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C. J., Weng, C. C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Publications. Retrieved from [Link]
- Teng, D. W. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(10), 1159-1162.
-
European Commission. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Retrieved from [Link]
-
Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies, 13(2), 91–102. [Link]
-
BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
Organic Syntheses. (n.d.). bicyclo[3.2.1]octan-3-one. Retrieved from [Link]
-
Sausville, E. A., et al. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters, 19(12), 3238–3241. [Link]
-
Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(6), 1149–1157. [Link]
- Pilli, R. A., et al. (2006). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Tetrahedron Letters, 47(34), 6025-6027.
- Henni, A., et al. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
-
Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846–2862. [Link]
- G. L. T. G. L. T. G. L. T. G. L. T. G. L. T. G. L. T. G. L. T. G. L. T. G. L. T. G. L. T. (2006). IMPROVED SYNTHESIS OF 8-METHYL-3, 8-DIAZABICYCLO [3.2.1] OCTANE.
- Evotec. (n.d.). Plasma Protein Binding.
-
Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted pyrazines from N-allyl malonamides. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 28(14), 5433.
-
Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(6), 1149–1157. [Link]
- Li, J., et al. (2016). Synthesis and structure-activity relationship of di-(3, 8-diazabicyclo[3.2.1]octane) diquaternary ammonium salts as unique analgesics. Bioorganic & Medicinal Chemistry Letters, 26(15), 3613-3617.
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
- ResearchGate. (n.d.). In Vitro ADME Properties of Some Analogues.
-
Gillespie, J. R., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 12(10), 1586–1593. [Link]
- Reddy, P. V. N., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(9), 2329.
- Atanasova, M., et al. (2022). In Silico ADME Profiling of Salubrinal and Its Analogues. Pharmaceutics, 14(3), 543.
-
PubChem. (n.d.). Piperazine. Retrieved from [Link]
-
Liu, Q., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry, 5(20), 3345–3353. [Link]
-
Palani, A., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3635–3638. [Link]
- Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry, 31(1), 1-25.
Sources
- 1. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. uregina.ca [uregina.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
